molecular formula C11H11NO3 B13677919 Ethyl 2-(benzo[d]oxazol-5-yl)acetate

Ethyl 2-(benzo[d]oxazol-5-yl)acetate

Cat. No.: B13677919
M. Wt: 205.21 g/mol
InChI Key: ULMDANRPUBHXBD-UHFFFAOYSA-N
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Description

Ethyl 2-(benzo[d]oxazol-5-yl)acetate is a benzoxazole derivative featuring an ethyl ester group attached to the acetic acid moiety at position 5 of the benzoxazole ring. Benzoxazoles are heterocyclic compounds containing fused benzene and oxazole rings, known for their diverse pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 2-(1,3-benzoxazol-5-yl)acetate

InChI

InChI=1S/C11H11NO3/c1-2-14-11(13)6-8-3-4-10-9(5-8)12-7-15-10/h3-5,7H,2,6H2,1H3

InChI Key

ULMDANRPUBHXBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC2=C(C=C1)OC=N2

Origin of Product

United States

Preparation Methods

Synthesis via Cyclization of 2-Aminophenol with Ethyl Chloroacetate Derivatives

One classical approach involves:

  • Starting with 2-aminophenol or a substituted 2-aminophenol.
  • Reacting with ethyl chloroacetate or its equivalent in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like acetone.
  • The reaction proceeds via nucleophilic substitution followed by intramolecular cyclization to form the benzoxazole ring with the ethyl acetate side chain at the 5-position.

Example Procedure:

  • Mix 2-aminophenol with potassium hydroxide in methanol to form the phenolate ion.
  • Add carbon disulfide or an alkylating agent like ethyl chloroacetate.
  • Stir the mixture under reflux or room temperature conditions depending on the reactivity.
  • Isolate the product by filtration, washing, and recrystallization.

This method yields this compound with moderate to good yields (typically 70-85%) and purity.

Hypervalent Iodine(III)-Promoted Tandem Reaction

Recent advances have introduced hypervalent iodine(III) reagents such as PhI(OAc)2 (iodobenzene diacetate) to promote tandem cyclization reactions:

  • o-Fluoroanilines or o-aminophenols react with formamides in the presence of PhI(OAc)2 and trifluoroacetic acid.
  • The reaction proceeds via oxidative cyclization to form the benzoxazole core.
  • Subsequent alkylation with ethyl acetate derivatives or direct incorporation of the ethyl acetate moiety can be achieved.

This method is advantageous due to mild conditions, high selectivity, and environmentally benign reagents.

Reaction Conditions Summary:

Reagent/Condition Details
Starting materials o-Fluoroaniline, formamide
Oxidant PhI(OAc)2 (iodobenzene diacetate)
Acid CF3COOH (trifluoroacetic acid)
Solvent Dichloromethane (DCM)
Temperature Room temperature
Reaction time 8 hours
Workup Extraction with ethyl acetate, washing with NaHCO3, drying, chromatography

This method has been reported to yield various benzoxazole derivatives with yields ranging from 40% to 90%, depending on substituents.

Analytical Data and Characterization

For confirmation of this compound synthesis, standard analytical techniques are employed:

  • Melting Point: Characteristic melting points are noted for purity assessment.
  • Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR spectra confirm the chemical structure and substitution pattern.
  • Mass Spectrometry (MS): Electron spray ionization (ESI) or GC-MS confirms molecular weight.
  • Chromatography: Flash column chromatography on silica gel with ethyl acetate/petroleum ether mixtures is used for purification.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Cyclization of 2-Aminophenol + Ethyl Chloroacetate 2-Aminophenol, ethyl chloroacetate K2CO3, acetone, reflux or room temp 70-85 Classical method, moderate to good yield
Hypervalent Iodine(III)-Promoted Tandem Reaction o-Fluoroaniline, formamide PhI(OAc)2, CF3COOH, DCM, RT, 8 h 40-90 Mild, selective, modern oxidative method

Research Findings and Notes

  • The hypervalent iodine(III)-promoted method allows for the synthesis of benzoxazole derivatives under mild conditions and avoids harsh reagents.
  • The classical cyclization approach is well-established but may require longer reaction times and harsher conditions.
  • Both methods require careful purification and characterization to ensure product identity and purity.
  • The choice of method depends on substrate availability, desired yield, and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(benzo[d]oxazol-5-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzoxazole derivatives.

Scientific Research Applications

Ethyl 2-(benzo[d]oxazol-5-yl)acetate is an organic compound that belongs to the class of benzoxazole derivatives and has potential applications in pharmaceuticals and other fields. It features a benzoxazole ring, a fused bicyclic structure containing benzene and oxazole rings, with an ethyl acetate moiety attached to the second carbon of the benzoxazole structure. The molecular formula of this compound is C11H11NO3C_{11}H_{11}NO_3, and it has a molecular weight of approximately 217.23 g/mol.

Potential Applications

  • Pharmaceuticals this compound may be used due to its biological activity. Benzoxazole derivatives, including this compound, have a wide range of reported biological activities and are known for their potential as antimicrobial, anti-inflammatory, and anticancer agents. Some studies indicate that benzoxazole derivatives can inhibit certain enzymes associated with cancer progression and inflammation, making them potential candidates for therapeutic development.
  • Synthesis The synthesis of this compound can be achieved through various methods. One method involves using 2-aminophenol with other substrates, like aldehydes, and a magnetic solid acid nanocatalyst ($$Fe 3O 4@SiO 2@Am-PPC-SO 3H] [HSO 4]) in water under reflux conditions . This process can yield 79–89% in about 45 minutes, and the catalyst can be reused for four consecutive runs .

Related Benzoxazole Derivatives

This compound shares structural similarities with other compounds in the benzoxazole family:

Compound NameStructure TypeNotable Activity/Properties
BenzoxazoleBasic structureAntimicrobial and anti-inflammatory properties
2-(Benzo[d]oxazol-5-yl)acetic acidCarboxylic acid derivativeHeparanase inhibition and potential anticancer activity
Ethyl 2-(benzothiazol-6-yl)acetateThiazole derivativeAntimicrobial properties
BenzimidazoleRelated heterocycleAnticancer activity

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key structural analogs, their substituents, molecular properties, and biological activities:

Compound Name Substituents Molecular Formula Molecular Weight Biological Activity Synthesis Highlights References
Ethyl 2-(benzo[d]oxazol-5-yl)acetate Ethyl ester at position 5 C₁₁H₁₁NO₃ 205.21 g/mol Inferred pharmacological potential Esterification of benzoxazole acetic acid derivatives
Methyl 2-(2-(4-chlorophenyl)benzo[d]oxazol-5-yl)acetate (MCBA) Methyl ester, 4-chlorophenyl at oxazole ring C₁₆H₁₃ClNO₃ 302.74 g/mol Anti-psoriatic (in vivo efficacy) Condensation of 4-chlorobenzaldehyde with methyl 2-(3-amino-4-hydroxyphenyl)acetate
Mthis compound Methyl ester at position 5 C₁₀H₉NO₃ 191.19 g/mol Discontinued (stability/synthesis issues) Not explicitly described; likely similar to MCBA synthesis
Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl)acetate Tetrazole ring at position 1 C₁₂H₁₂N₆O₃ 288.26 g/mol Antimicrobial, anti-inflammatory Reaction of 2-cyanoamine benzoxazole with sodium azide and ethyl chloroacetate
Methyl (±)-ethyl(2-(4-fluorophenyl)benzo[d]oxazol-5-yl)phosphinate (SMT022331/332) Ethyl phosphinate, 4-fluorophenyl C₁₆H₁₅FNO₃P 319.27 g/mol Proteomics/chemical biology applications Phosphorylation of benzoxazole followed by esterification with NaOMe/oxalyl chloride
Ethyl (5-chlorobenzo[d]thiazol-2-yl)glycinate Ethyl ester, chlorine at benzothiazole position 5 C₁₁H₁₁ClN₂O₂S 270.73 g/mol Antimicrobial Reaction of 2-amino-5-chlorobenzothiazole with ethyl chloroacetate

Key Comparative Findings

Substituent Effects on Bioactivity
  • Chlorophenyl and Fluorophenyl Groups :
    • MCBA (4-chlorophenyl) exhibited in vivo anti-psoriatic activity, attributed to enhanced electron-withdrawing effects improving target binding .
    • Phosphinate derivatives with 4-fluorophenyl (SMT022331/332) showed distinct NMR profiles, suggesting stable interactions in proteomic studies .
Ester Group Influence
  • Ethyl vs. Methyl Esters :
    • Ethyl esters (e.g., this compound) may offer prolonged half-lives due to slower enzymatic hydrolysis compared to methyl esters .
    • Methyl esters (e.g., MCBA) are more rapidly metabolized, which could be advantageous for acute therapeutic effects .
Heterocyclic Modifications
  • Tetrazole Incorporation :
    • Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl)acetate demonstrated broad-spectrum antimicrobial activity, likely due to the tetrazole ring’s metabolic stability and hydrogen-bonding capacity .
  • Benzothiazole vs.

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-(benzo[d]oxazol-5-yl)acetate?

The compound can be synthesized via a two-step protocol:

  • Step 1 : Condensation of 5-aminophenol derivatives with ethyl chloroacetate in ethanol under reflux (80°C, 12 hours) to form an intermediate.
  • Step 2 : Oxidative cyclization using Pb(OAc)₄ in dichloromethane (4 hours, room temperature) to yield the benzoxazole core . Catalytic systems like Pd(PPh₃)₄ may enhance coupling efficiency for substituted derivatives via Suzuki-Miyaura reactions . Monitor reaction progress using TLC (silica gel, ethyl acetate/hexanes 1:3) and confirm intermediate purity via ¹H NMR (400 MHz, CDCl₃) .

Q. How is the compound characterized for structural integrity and purity?

Key analytical methods include:

  • ¹H/¹³C NMR : Assign peaks to confirm ester carbonyl (δ ~4.1–4.3 ppm for -OCH₂CH₃) and benzoxazole aromatic protons (δ ~7.5–8.5 ppm) .
  • HPLC : Use a C18 column (acetonitrile/water gradient) to verify purity >95% .
  • Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ matching theoretical mass .

Q. What are the primary biological targets investigated for this compound?

Studies on structurally analogous benzoxazole derivatives highlight interactions with:

  • Cyclooxygenase (COX) enzymes : Molecular docking predicts binding to COX-2 active sites, suggesting anti-inflammatory potential .
  • Kinases : Thiazole-containing analogs inhibit EGFR and VEGFR2 via competitive binding to ATP pockets . Validate targets using enzyme inhibition assays (e.g., fluorescence-based COX-2 kits) and cellular viability studies (MTT assays) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzoxazole ring) affect bioactivity?

Structure-Activity Relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., -CF₃) : Enhance metabolic stability and binding affinity (e.g., trifluoromethyl analogs show 5-fold higher COX-2 inhibition vs. unsubstituted derivatives) .
  • Polar substituents (e.g., -NH₂) : Improve solubility but reduce membrane permeability (logP decreases by ~1.5 units) . Optimize substituents using computational tools (e.g., Schrödinger’s Glide for docking scores) followed by synthesis and kinetic profiling .

Q. How can contradictory data on enzyme inhibition potency across assays be resolved?

Discrepancies may arise from:

  • Assay conditions : Varying pH or Mg²⁺ concentrations alter IC₅₀ values (e.g., 10 mM Mg²⁺ increases IC₅₀ by 3-fold in kinase assays) .
  • Off-target effects : Screen against related enzymes (e.g., COX-1 vs. COX-2) using selectivity panels .
  • Orthogonal validation : Combine radiometric (³H-substrate) and fluorescence polarization assays to confirm target engagement .

Q. What computational strategies predict binding modes and optimize pharmacokinetics?

  • Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., RMSD <2.0 Å over 100 ns trajectories) under physiological conditions .
  • ADMET Prediction : Use QikProp to estimate permeability (Caco-2 >50 nm/s) and cytochrome P450 inhibition risks .
  • Free Energy Perturbation (FEP) : Quantify substituent effects on binding energy (ΔΔG) to prioritize synthetic targets .

Q. What strategies mitigate instability of the ester group in physiological conditions?

  • Prodrug Design : Replace the ethyl ester with tert-butyl or pivaloyloxymethyl groups to delay hydrolysis .
  • Co-solvent Systems : Use PEG-400 or cyclodextrin formulations to enhance plasma stability (t₁/₂ >6 hours) . Monitor degradation via LC-MS in simulated gastric fluid (pH 2.0) and human liver microsome assays .

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